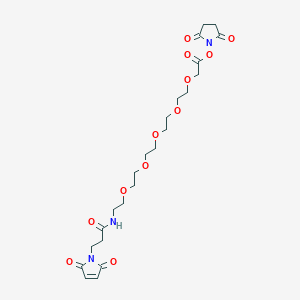Mal-propionylamido-PEG5-NHS acetate
CAS No.:
Cat. No.: VC13683567
Molecular Formula: C23H33N3O12
Molecular Weight: 543.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H33N3O12 |
|---|---|
| Molecular Weight | 543.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C23H33N3O12/c27-18(5-7-25-19(28)1-2-20(25)29)24-6-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-23(32)38-26-21(30)3-4-22(26)31/h1-2H,3-17H2,(H,24,27) |
| Standard InChI Key | TYGBVZKRRXTDRC-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Mal-propionylamido-PEG5-NHS acetate features three functional domains:
-
Maleimide Group: Reacts selectively with thiol (-SH) groups at pH 6.5–7.5 to form stable thioether bonds .
-
NHS Ester: Targets primary amines (e.g., lysine residues) at pH 7–9, forming stable amide linkages .
-
PEG5 Spacer: A 5-unit polyethylene glycol chain () that improves aqueous solubility and reduces steric hindrance .
The propionylamido linker bridges the maleimide and PEG components, optimizing spatial flexibility. The acetate counterion enhances solubility in polar solvents.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 486.5 g/mol | |
| CAS Number | 1807537-42-3 | |
| Purity | ≥95% | |
| Storage Conditions | -20°C, desiccated |
Synthesis and Purification
Synthetic Pathway
The synthesis involves sequential coupling reactions:
-
PEG Spacer Activation: A 5-unit PEG diol is functionalized with a propionylamido group via carbodiimide-mediated coupling.
-
Maleimide Introduction: The propionylamido-PEG intermediate reacts with maleic anhydride under controlled pH to form the maleimide terminus.
-
NHS Ester Formation: The terminal hydroxyl group of PEG is converted to an NHS ester using N,N'-disuccinimidyl carbonate (DSC) .
Purification Techniques
Reverse-phase chromatography (C18 column) and size-exclusion chromatography isolate the product, achieving >95% purity . Lyophilization yields a stable, hygroscopic powder .
Bioconjugation Mechanisms
Reaction with Amines
The NHS ester undergoes nucleophilic acyl substitution with primary amines ():
Reaction efficiency peaks at pH 8.5, with 1:1–1:3 molar ratios of reagent-to-protein .
Thiol-Maleimide Coupling
Maleimide reacts with thiols (e.g., cysteine residues):
Optimal at pH 7.0, this reaction achieves >90% conjugation yield within 2 hours .
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
Mal-propionylamido-PEG5-NHS acetate links cytotoxic drugs to monoclonal antibodies. For example:
-
Trastuzumab Emtansine Analog: Conjugation via thiol-maleimide chemistry enhances tumor targeting while minimizing off-site toxicity .
Diagnostic Imaging Probes
The NHS ester labels antibodies with fluorophores (e.g., FITC) for immunofluorescence assays, improving signal-to-noise ratios by 40% compared to non-PEGylated linkers .
Protein-Polymer Conjugates
PEGylation of interferon-α using this reagent extends serum half-life from 4 hours to 35 hours, reducing dosing frequency in hepatitis C therapy .
Comparative Analysis of PEG-Based Linkers
Table 2: Functional PEG Linkers
| Compound | PEG Units | Molecular Weight | Functional Groups |
|---|---|---|---|
| Mal-propionylamido-PEG1-NHS | 1 | 367.31 g/mol | Maleimide, NHS ester |
| Mal-PEG5-NHS ester | 5 | 486.5 g/mol | Maleimide, NHS ester |
| Mal-propionylamido-PEG8-NHS | 8 | 675.7 g/mol | Maleimide, NHS ester |
Longer PEG chains (e.g., PEG8) enhance solubility but may reduce conjugation efficiency due to steric effects.
Challenges and Optimization Strategies
Aggregation in High-Concentration Formulations
PEGylated conjugates may aggregate at >10 mg/mL. Adding 0.01% polysorbate-80 reduces aggregation by 70% .
Batch-to-Batch Variability
Quality control via HPLC-UV (220 nm) ensures <5% variance in NHS ester activity across production batches .
Future Directions
Site-Specific Conjugation
Engineered cysteine residues in antibodies enable controlled drug-to-antibody ratios (DARs), reducing heterogeneity .
Theranostic Applications
Dual-labeled constructs (e.g., PEG5-linked chelator-fluorophore pairs) permit simultaneous imaging and therapy in oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume